molecular formula C13H15N B1357115 1-(4-Ethynylphenyl)piperidine CAS No. 41876-66-8

1-(4-Ethynylphenyl)piperidine

Cat. No. B1357115
CAS RN: 41876-66-8
M. Wt: 185.26 g/mol
InChI Key: HSVTWKBBVMEXGW-UHFFFAOYSA-N
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Description

“1-(4-Ethynylphenyl)piperidine” is a chemical compound . It is also known as "(4-Piperidinophenyl)acetylene" .


Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The geometrical molecular structures, atomic charges, frontier molecular orbitals, and UV–visible electronic data of analgesic drugs carfentanil and acetylfentanyl were computed using quantum chemical code . The piperidine rings of the two molecules adopt a more stable chair conformation of a six-membered ring structure with slight distortion at the point of substitution .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds .

Scientific Research Applications

  • Gastric Antisecretory Agents : Research on 4-(Diphenylmethyl)-1-piperidinemethanimine, a structural relative of 1-(4-Ethynylphenyl)piperidine, revealed its potential as a nonanticholinergic gastric antisecretory drug, useful in peptic ulcer disease treatment. Modifications of its structure led to the development of compounds like fenoctimine with no anticholinergic activity, undergoing clinical trials (Scott et al., 1983).

  • Antimicrobial Activity : Piperidine derivatives, such as 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine, were synthesized and showed significant antimicrobial activities against bacterial and fungal pathogens of tomato plants. The study underlines the importance of structural modifications in enhancing antimicrobial efficacy (Vinaya et al., 2009).

  • Anti-Acetylcholinesterase Activity : A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives demonstrated anti-acetylcholinesterase activity. Such compounds have potential therapeutic applications in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).

  • Effects on Binge-Eating Behaviour and Anxiety : 1-Boc-piperidine-4-carboxaldehyde, another piperidine derivative, showed the ability to decrease calorie intake in a binge-eating protocol and exhibited anxiolytic effects in rats. This highlights its potential in addressing eating disorders and anxiety-related conditions (Guzmán-Rodríguez et al., 2021).

  • Antagonists of Peripheral Type 1 Cannabinoid Receptors (CB1) : Functionalized 6-(Piperidin-1-yl)-8,9-Diphenyl Purines as peripheral CB1 receptor inverse agonists have potential in treating metabolic syndrome, diabetes, liver diseases, fibrosis, and gastrointestinal disorders (Amato et al., 2019).

  • Central Antitussive Effects : Cloperastine hydrochloride, a piperidine derivative, is used in cough treatment. Its impurities were identified, and a quantitative HPLC method for their analysis was developed (Liu et al., 2020).

Safety And Hazards

The product causes burns of eyes, skin and mucous membranes . It is flammable and containers may explode when heated . Vapors may form explosive mixtures with air . Vapors may travel to the source of ignition and flash back .

Future Directions

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications . This review article sheds light on the most recent studies proving the importance of the piperidine nucleus in the field of drug discovery .

properties

IUPAC Name

1-(4-ethynylphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-2-12-6-8-13(9-7-12)14-10-4-3-5-11-14/h1,6-9H,3-5,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVTWKBBVMEXGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80482325
Record name 1-(4-ethynylphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethynylphenyl)piperidine

CAS RN

41876-66-8
Record name 1-(4-ethynylphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-N-PIPERIDINOPHENYL ACETYLENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Retich, S Bräse - European Journal of Organic Chemistry, 2018 - Wiley Online Library
Starting from 3‐vinylindoles and glyoxolate imines, we created a library of diverse 4,6‐bis(1H‐indole‐3‐yl)piperidine 2‐carboxylates by using 10 mol‐% of a chiral phosphoric acid. …

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